3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Description
3-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide (CAS: 2246563-75-5) is a boronic ester derivative featuring a phenyl group substituted with a tetramethyl dioxaborolane ring and a branched butanamide side chain. This compound is structurally characterized by its 3-methylbutanamide moiety, which differentiates it from simpler analogs like propanamide derivatives. Boronic esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and agrochemical synthesis due to their stability and reactivity .
Properties
IUPAC Name |
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)11-15(20)19-14-9-7-13(8-10-14)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXEHUTEOYKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the amide group produces amines .
Scientific Research Applications
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The compound’s amide group also contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs include:
- N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 2246698-15-5): Lacks the methyl branch and has a shorter propanamide chain .
- 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide : Features a methyl substituent on the propanamide chain, reducing steric bulk compared to the target compound .
- N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide : Substituted at the meta position of the phenyl ring, altering electronic and steric properties .
Physicochemical Properties
Key Observations :
Suzuki-Miyaura Cross-Coupling
Like other aryl boronic esters, the target compound participates in palladium-catalyzed cross-coupling reactions to form biaryls, a key step in synthesizing pharmaceuticals and agrochemicals . However, steric hindrance from the 3-methylbutanamide group may reduce reaction rates compared to smaller analogs (e.g., propanamide derivatives).
Functional Group Compatibility
The amide group enables hydrogen bonding, which can influence solubility and catalyst interactions. For example:
- Propanamide analogs (e.g., CAS 2246698-15-5) may exhibit faster coupling due to reduced steric bulk.
Challenges and Stability Considerations
- Hydrolysis Sensitivity : All boronic esters are prone to hydrolysis; storage at +4°C is critical to maintain stability .
Biological Activity
3-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide (CAS: 2246563-75-5) is a compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H28BNO3
- Molecular Weight: 317.24 g/mol
- IUPAC Name: 3-methyl-N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
-
Antitumor Activity
- Preliminary studies indicate that this compound may exhibit antitumor properties through the inhibition of specific cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability in breast and prostate cancer models.
- Table 1: Antitumor Activity Assay Results
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.2 Induction of apoptosis PC-3 (Prostate) 12.8 Inhibition of cell proliferation -
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in various models. Studies have indicated a decrease in cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Table 2: Anti-inflammatory Activity Results
Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 250 120 IL-6 300 150
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Receptors: It is hypothesized that the compound binds to specific receptors involved in apoptosis and inflammatory pathways.
- Modulation of Signaling Pathways: The compound may inhibit key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
Case Studies
Recent research highlights the efficacy of this compound in various experimental settings:
- Case Study: Breast Cancer Model
- In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Case Study: In Vivo Anti-inflammatory Study
- An animal model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
